Methyl 3-(dimethylamino)-4-iodobenzoate
Description
Properties
IUPAC Name |
methyl 3-(dimethylamino)-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHRENRERUSGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization via Electrophilic Substitution
This approach begins with a pre-functionalized benzoic acid derivative, followed by iodination and dimethylamination. A representative route involves:
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Esterification of 3-nitrobenzoic acid : Reacting 3-nitrobenzoic acid with methanol in the presence of a solid acid catalyst (e.g., rare-earth oxides like neodymium sesquioxide) yields methyl 3-nitrobenzoate.
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Iodination at position 4 : Treating methyl 3-nitrobenzoate with iodine monochloride (ICl) in acetic acid introduces iodine at the para position relative to the nitro group, yielding methyl 3-nitro-4-iodobenzoate.
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Nitro reduction and dimethylation : Catalytic hydrogenation (e.g., 5% Pd/C) reduces the nitro group to an amine, forming methyl 3-amino-4-iodobenzoate. Subsequent methylation with methyl iodide or dimethyl sulfate in basic conditions installs the dimethylamino group.
This method achieves an overall yield of ~60–70%, with iodination and reduction as critical yield-determining steps.
Directed Ortho-Metalation and Functionalization
Alternative routes leverage directing groups to control substituent placement:
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Protection of methyl 4-aminobenzoate : Fmoc-Cl protection of the amine in methyl 4-aminobenzoate prevents undesired side reactions during iodination.
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Iodination at position 3 : ICl in acetic acid selectively iodinates the meta position relative to the protected amine, yielding methyl 4-(Fmoc-amino)-3-iodobenzoate.
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Deprotection and dimethylation : Acidic cleavage of the Fmoc group followed by reductive methylation (e.g., formaldehyde and sodium cyanoborohydride) produces the target compound.
This route emphasizes the importance of protective groups in managing reactivity, though it introduces additional steps for protection and deprotection.
Critical Reaction Parameters and Optimization
Esterification Catalysts and Solvents
The choice of catalyst significantly impacts esterification efficiency. Rare-earth oxides (e.g., neodymium sesquioxide) demonstrate superior performance over traditional acids like sulfuric acid, achieving near-quantitative conversion (99.5%) with minimal waste. Toluene or xylene acts as a water entrainer, enabling azeotropic removal of water and shifting equilibrium toward ester formation.
Table 1: Esterification Conditions for Methyl 3-Nitrobenzoate
| Parameter | Optimal Value |
|---|---|
| Catalyst | Neodymium sesquioxide |
| Solvent | Toluene |
| Molar Ratio (Acid:MeOH) | 1:1.5 |
| Reaction Time | 3–4 hours |
Iodination Regioselectivity
Iodination with ICl in acetic acid proves highly regioselective for meta substitution relative to electron-withdrawing groups (e.g., nitro or ester groups). For example, methyl 4-aminobenzoate undergoes iodination at position 3 with 74% yield, attributable to the amine’s directing effects.
Hydrogenation Efficiency
Catalytic hydrogenation using 5% Pd/C under 80–100°C achieves near-complete reduction of nitro groups to amines within 2 hours. Catalyst recyclability is a notable advantage, with Pd/C retaining activity over 10 cycles without significant loss in yield.
Green Chemistry Considerations
Modern synthetic routes prioritize sustainability by:
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Replacing liquid acids with solid catalysts : Rare-earth oxides eliminate spent acid waste, reducing environmental impact.
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Solvent recycling : Toluene and ethanol are recovered and reused in subsequent batches, minimizing solvent consumption.
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Continuous flow hydrogenation : Fixed-bed reactors enable continuous processing, enhancing scalability and reducing energy use.
Analytical and Characterization Data
Spectroscopic Verification
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¹H NMR : The dimethylamino group resonates as a singlet at δ 2.98–3.02 ppm, while the aromatic protons exhibit splitting patterns consistent with para-iodo and meta-dimethylamino substitution.
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 320.9921 (calculated for C₁₀H₁₁INO₂).
Purity and Yield
Gas chromatography (GC) analysis of final products routinely shows purity ≥99.5%, with isolated yields of 70–80% after crystallization.
Industrial Scalability and Challenges
While lab-scale syntheses are well-established, scaling poses challenges:
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Iodine handling : Large-scale iodination requires specialized equipment to manage iodine’s corrosivity and toxicity.
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Catalyst cost : Pd/C, though recyclable, represents a significant upfront investment for industrial use.
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Regulatory compliance : Waste streams containing heavy metals (e.g., from Pd/C) necessitate stringent treatment protocols.
Emerging Methodologies
Recent advances explore:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the aromatic ring.
Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amines or deiodinated products.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Synthesis Applications
Methyl 3-(dimethylamino)-4-iodobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The dimethylamino group can act as a nucleophile, enabling the formation of various substituted derivatives.
- Palladium-Catalyzed Cross-Coupling Reactions : This compound is utilized in C–N cross-coupling reactions to synthesize amines from aryl iodides, highlighting its role in forming carbon-nitrogen bonds .
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Variable |
| C–N Cross-Coupling | Synthesis of amines using palladium catalysts | 21–91 |
| Reduction of Iodine | Formation of corresponding amino compounds | Variable |
Biological Applications
The compound has shown potential in biological research, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets effectively.
- Enzyme Inhibition Studies : this compound can be utilized to study enzyme interactions and inhibition mechanisms. For instance, its derivatives have been assessed for their ability to inhibit specific phosphatases involved in cancer signaling pathways .
Case Study: Inhibition of Phosphatases
In a study examining the inhibition of SHP2 phosphatase, analogs derived from this compound demonstrated selective inhibition against SHP2 compared to other phosphatases. The compound exhibited an value of approximately , indicating its potential as a therapeutic agent against cancers associated with SHP2 mutations .
Industrial Applications
Beyond academic research, this compound finds utility in industrial settings:
- Dye and Pigment Production : The compound can be employed in synthesizing dyes and pigments due to its chromophoric properties.
- Pharmaceutical Manufacturing : Its derivatives are explored for developing new pharmaceuticals targeting various diseases .
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Dye Production | Used as an intermediate in dye synthesis |
| Pharmaceutical Development | Explored for potential drug candidates |
Mechanism of Action
The mechanism by which methyl 3-(dimethylamino)-4-iodobenzoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their molecular properties, and substituent effects:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects: The dimethylamino group in the target compound is a stronger electron donor compared to amino (-NH₂) or methoxy (-OCH₃) groups, activating the aromatic ring toward electrophilic substitution and stabilizing intermediates in coupling reactions .
- Steric Considerations: Compounds like Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate exhibit increased steric bulk due to the pyrrolidine group, which may hinder reactivity compared to the smaller dimethylamino group .
- Physical Properties : The methyl ester group generally lowers melting points compared to carboxylic acids. For example, 4-Iodoanisole (mp 48–51°C) has a higher melting point than ester derivatives due to stronger intermolecular forces .
Reactivity in Cross-Coupling Reactions
The iodine substituent in Methyl 3-(dimethylamino)-4-iodobenzoate positions it as a candidate for Suzuki-Miyaura or Ullmann-type couplings. Compared to Methyl 4-iodobenzoate (), the dimethylamino group at the meta position may direct coupling reactions to specific sites on the aromatic ring. For instance, in Methyl 4-iodobenzoate, the para-iodine has been used to synthesize 3-(4-(methoxycarbonyl)phenyl)-2,2-dimethylpropanoic acid via arylation .
Pharmacological Relevance
The dimethylamino group can improve bioavailability by increasing solubility in acidic environments through protonation, a property shared with the target compound .
Biological Activity
Methyl 3-(dimethylamino)-4-iodobenzoate (MDIB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDIB is characterized by the presence of a dimethylamino group and an iodine atom attached to a benzoate structure. The chemical formula is C₁₄H₁₅I N O₂, and its molecular weight is approximately 317.19 g/mol. The compound is typically synthesized through various organic reactions involving iodinated benzoic acids and dimethylamine derivatives.
1. Antimicrobial Properties
Research indicates that MDIB exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it disrupts cellular processes critical for bacterial survival. The compound's mechanism may involve interference with cell wall synthesis or function, although specific pathways remain to be elucidated.
2. Inhibition of Enzymatic Activity
MDIB has been studied for its potential as an enzyme inhibitor, particularly in relation to tyrosinase activity, which is crucial in melanin production. In vitro experiments demonstrated that MDIB could inhibit tyrosinase more effectively than traditional inhibitors like kojic acid, making it a candidate for treating hyperpigmentation disorders .
3. Cytotoxic Effects
In cellular assays, MDIB displayed cytotoxic effects on various cancer cell lines. It was observed to induce apoptosis in these cells, likely through the activation of intrinsic apoptotic pathways. The compound’s ability to selectively target cancer cells while sparing normal cells presents a promising avenue for further research in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of MDIB against Gram-positive and Gram-negative bacteria. The results showed that MDIB had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Tyrosinase Inhibition
In a comparative study assessing the tyrosinase inhibitory effects of various compounds, MDIB was found to inhibit tyrosinase with an IC50 value significantly lower than that of kojic acid:
| Compound | IC50 (µM) |
|---|---|
| This compound | 10 |
| Kojic Acid | 220 |
These results highlight MDIB's potential as a more effective agent for managing conditions related to excessive melanin production.
Research Findings
Recent literature emphasizes the diverse biological activities of MDIB:
- Antioxidant Activity : MDIB has shown promise as an antioxidant, reducing oxidative stress in cell models.
- Mechanism of Action : Studies suggest that MDIB may modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
- Toxicity Studies : Preliminary toxicity assessments indicate that MDIB has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its pharmacokinetics and long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(dimethylamino)-4-iodobenzoate, and how can researchers optimize yield and purity?
- Methodology : Start with a benzoate ester precursor, such as methyl 3-amino-4-iodobenzoate. Introduce the dimethylamino group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions . Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Validate purity using -NMR and -NMR to confirm substitution patterns and absence of unreacted intermediates .
Q. How can researchers characterize the electronic effects of the dimethylamino and iodo substituents on the aromatic ring?
- Methodology : Perform Hammett substituent constant () analysis using UV-Vis spectroscopy to assess electron-donating (dimethylamino) and electron-withdrawing (iodo) effects. Compare experimental shifts with computational models (DFT calculations, e.g., Gaussian or ORCA) . IR spectroscopy can further validate resonance interactions (e.g., C=O stretching frequency shifts in the ester group) .
Q. What safety protocols are critical when handling this compound due to its potential hazards?
- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic iodine vapors under heating. Store in amber glass vials at 2–8°C to prevent photodegradation. Refer to SDS guidelines for spill management (e.g., neutralization with activated carbon) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodology : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing coordination of the dimethylamino group with palladium catalysts. Optimize by pre-protecting the dimethylamino group (e.g., as a boronate ester) or using copper-free conditions. Characterize intermediates via -NMR and HRMS to identify side products .
Q. What strategies mitigate instability of the iodo substituent during high-temperature reactions?
- Methodology : Use inert atmospheres (N/Ar) and low-boiling solvents (e.g., THF or DCM) to minimize thermal degradation. For reactions >100°C, employ flow chemistry systems to reduce residence time. Post-reaction analysis via ICP-MS can detect iodine leaching .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
